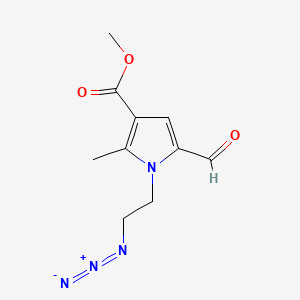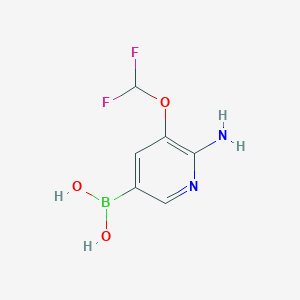
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties .
Preparation Methods
The synthesis of 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Cyclization and Halogenation: The initial step involves the cyclization of aniline derivatives to form the quinoline core.
Acylation: The final step involves the acylation of the quinoline derivative to introduce the ethanone group.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of bromine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted quinolines .
Scientific Research Applications
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with antibacterial, antiviral, and anticancer properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Materials Science: The compound is used in the development of organic semiconductors and liquid crystals.
Agriculture: It is employed in the synthesis of agrochemicals with herbicidal and insecticidal activities.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one can be compared with other fluorinated quinolines, such as:
5,7-Difluoroquinoline: Lacks the bromine atom and has different biological activity.
6,8-Difluoroquinoline: Similar structure but without the ethanone group, leading to different chemical reactivity.
5-Bromo-7-fluoroquinoline: Contains a different fluorine substitution pattern, affecting its properties.
The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H6BrF2NO |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
1-(5-bromo-6,8-difluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H6BrF2NO/c1-5(16)6-2-7-10(12)8(13)3-9(14)11(7)15-4-6/h2-4H,1H3 |
InChI Key |
GVKAQAAPTVXLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC(=C2Br)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
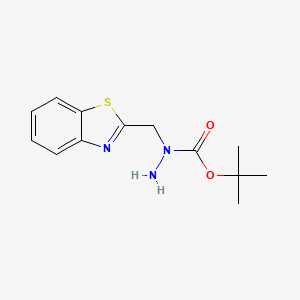
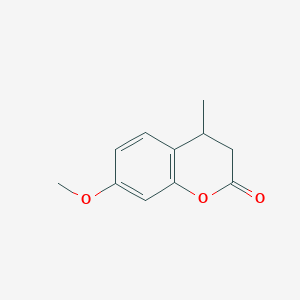
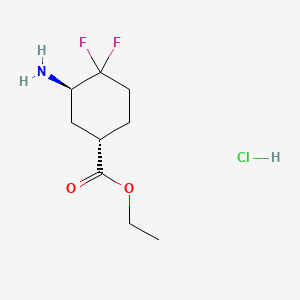
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
